6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine

Physicochemical Properties Medicinal Chemistry LogP

Addressing the need for a versatile pyrazolo[4,3-b]pyridine core in kinase inhibitor and CNS drug discovery, this compound provides a unique 6-methoxy-3-amino substitution pattern that enables distinct SAR exploration not possible with halogenated analogs. • Enables rapid analog library generation via the 3-position amine (amidation, sulfonylation, reductive amination). • The 6-methoxy group activates the pyridine ring for electrophilic aromatic substitutions, offering orthogonal derivatization. • Reduced logP (1.02) vs. halogenated analogs supports improved brain penetration and lower non-specific binding in CNS programs. Supplied with full analytical documentation; competitive pricing and immediate availability for R&D-scale procurement.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B12109056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=NN2)N)N=C1
InChIInChI=1S/C7H8N4O/c1-12-4-2-5-6(9-3-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
InChIKeyMLBPGBCKDROGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine: A Kinase-Focused Building Block


6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic small molecule with the chemical formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . It belongs to the pyrazolo[4,3-b]pyridine family, which features a fused bicyclic core of a pyrazole and pyridine ring, and is distinguished by a 3-position primary amine and a 6-position methoxy substituent [1]. This specific substitution pattern provides a unique set of physicochemical properties and reactivity that differentiates it from other core analogs, positioning it as a strategic intermediate for drug discovery, particularly in the synthesis of kinase inhibitor libraries .

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine vs. Common Analogs


Despite the common pyrazolo[4,3-b]pyridine scaffold, simple substitution of a core building block can drastically alter a lead compound's trajectory. The 6-methoxy-3-amino configuration creates a distinct electronic and steric environment, enabling different synthetic derivatization pathways and binding interactions compared to its common halogenated or unsubstituted analogs . For instance, the methoxy group at position 6 introduces a strong electron-donating effect that activates the pyridine ring for specific electrophilic aromatic substitutions, a reactivity profile not available with the 6-bromo analog . The primary amine at position 3 is a key functional handle for further derivatization via amidation, sulfonylation, or reductive amination. Selecting this specific molecule ensures that a medicinal chemistry campaign is built upon the intended physicochemical and reactivity profile, which is critical for maintaining SAR consistency and downstream ADME properties [1].

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine Differentiation Evidence


Improved Hydrophilicity Compared to Halogenated Analog

The 6-methoxy substituent of the target compound significantly increases hydrophilicity compared to the 6-bromo analog. This is evidenced by a measured/estimated logP reduction from 1.98 (for 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine) to 1.02 (for the methoxy derivative) . This change reflects the replacement of a heavy, lipophilic bromine atom with a polar methoxy group, resulting in a lower molecular weight (164.16 vs. 213.03 g/mol) and improved calculated solubility .

Physicochemical Properties Medicinal Chemistry LogP

Distinct Reactivity from Electron-Donating Methoxy

The 6-methoxy group is a strong electron-donating substituent that alters the electronic density of the pyridine ring in the pyrazolo[4,3-b]pyridine scaffold . In contrast to electron-withdrawing groups (e.g., -Br, -CF3) or unsubstituted cores, the methoxy group activates the ring for electrophilic aromatic substitution, guiding synthetic modifications to specific positions. This electronic bias is a key differentiator for chemists designing focused libraries, as it provides access to derivatives that are not readily accessible from other analogs .

Synthetic Chemistry Structure-Activity Relationship Reactivity

Validated Scaffold for mGlu4 PAM Development

The core 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, when further elaborated, has been clinically validated as the head group for potent and selective mGlu4 positive allosteric modulators (PAMs) like VU0418506 and VU6001376, which have demonstrated preclinical efficacy in models of Parkinson's disease [1]. While 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine itself is a building block and not a final drug, its structural congruence with these advanced leads makes it a highly relevant starting point for developing novel analogs with potentially improved metabolic stability and CYP1A2 profiles compared to earlier-generation scaffolds [2].

Neuroscience Parkinson's Disease mGlu4 PAM

6-Methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine Application Scenarios


Focused Kinase Inhibitor Library Synthesis

Leverage the 3-position primary amine and 6-position methoxy group of 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine to generate a diverse library of analogs for kinase inhibitor screening. The pyrazolo[4,3-b]pyridine core is a recognized kinase hinge-binding motif . The methoxy group's electronic influence can be used to tune binding affinity and selectivity profiles against a broad panel of kinases.

Next-Generation mGlu4 PAM Development

Use this compound as a core scaffold to design and synthesize novel mGlu4 PAMs with optimized properties. The prior art demonstrates that the pyrazolo[4,3-b]pyridin-3-amine head group is essential for potent and selective mGlu4 PAM activity [1]. The 6-methoxy substituent offers a distinct starting point for improving metabolic stability and mitigating liabilities like CYP1A2 induction observed in earlier clinical candidates .

CNS-Penetrant Compound ADME Optimization

Initiate a CNS drug discovery campaign with this compound to exploit its favorable physicochemical starting point. The lower logP (1.02) compared to a halogenated analog suggests potential for improved brain penetration and reduced non-specific binding. The validated mGlu4 PAMs based on this core have shown suitable in vivo pharmacokinetic properties, further supporting its use in CNS programs [1].

Targeted Protein Degradation SAR Studies

Employ 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine as a rigid, heteroaromatic linker or ligand moiety in the design of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The primary amine and the methoxy group offer two distinct vectors for orthogonal conjugation to an E3 ligase ligand and a target-binding warhead, allowing for systematic SAR studies of linker geometry and exit vector orientation.

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